AlF-NOTA-c-d-VAP
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Overview
Description
AlF-NOTA-c-d-VAP is a peptide-based positron emission tomography (PET) probe designed for targeted tumor imaging of glucose-regulated protein 78 (GRP78). GRP78 is an endoplasmic reticulum chaperone protein that is overexpressed in various cancers, making it a promising target for cancer imaging and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AlF-NOTA-c-d-VAP involves radiolabeling with fluoride-18 using the aluminum-fluoride method. The process includes the following steps:
Synthesis of D-VAP Peptide Analogues: The D-VAP peptide analogues are synthesized using standard peptide synthesis techniques.
Radiolabeling with Fluoride-18: The synthesized peptide analogues are manually radiolabeled with fluoride-18 using an aluminum-fluoride complex. .
Industrial Production Methods
Currently, the production of this compound is primarily conducted in research laboratories. The industrial production methods would likely involve scaling up the synthesis process while ensuring the maintenance of high radiochemical purity and specific activity.
Chemical Reactions Analysis
Types of Reactions
AlF-NOTA-c-d-VAP primarily undergoes radiolabeling reactions. The key reaction involved is the formation of the aluminum-fluoride complex with the peptide analogues.
Common Reagents and Conditions
Reagents: Fluoride-18, aluminum-fluoride complex, D-VAP peptide analogues.
Conditions: The radiolabeling reaction is carried out at room temperature and typically takes around 25 minutes to complete
Major Products
The major product formed from the radiolabeling reaction is this compound, which demonstrates high stability in vitro and in vivo .
Scientific Research Applications
AlF-NOTA-c-d-VAP has several scientific research applications, particularly in the field of cancer imaging and therapy:
Cancer Imaging: This compound is used as a PET probe for imaging GRP78 in various cancers, including lung, breast, colorectal, head and neck, and liver tumors
Tumor Targeting: The compound exhibits rapid blood clearance and high tumor uptake, making it effective for targeted tumor imaging
Pharmacokinetic Studies: This compound is used in pharmacokinetic studies to evaluate its distribution, stability, and excretion in vivo
Mechanism of Action
AlF-NOTA-c-d-VAP exerts its effects by targeting GRP78, a protein that is overexpressed in various cancers. The compound binds to GRP78, allowing for the visualization of tumors through PET imaging. The binding affinity to GRP78 is confirmed through molecular docking simulations and immunohistochemical analyses .
Comparison with Similar Compounds
Similar Compounds
[18F]AlF-NOTA-LM3: Another PET probe used for imaging somatostatin receptors in cancer.
[18F]AlF-NOTA-c-DVAP: A similar compound used for imaging GRP78 in cancer.
Uniqueness
AlF-NOTA-c-d-VAP is unique due to its high stability, rapid blood clearance, and high tumor uptake, making it an effective PET probe for targeted tumor imaging of GRP78 .
Properties
Molecular Formula |
C51H83AlFN17O19S |
---|---|
Molecular Weight |
1316.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-4-amino-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-[1-[2-[[2-(5-fluoro-3,7-dioxo-4,6-dioxa-1,9,12-triaza-5-aluminabicyclo[7.5.2]hexadecan-12-yl)acetyl]amino]ethyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C51H85N17O19S.Al.FH/c1-26(2)40(62-43(79)30(7-5-9-57-51(54)55)59-47(83)41(28(4)70)63-44(80)31(19-35(53)71)60-42(78)29(52)24-69)46(82)58-27(3)48(84)67-11-6-8-33(67)45(81)61-32(50(86)87)25-88-34-20-37(73)68(49(34)85)12-10-56-36(72)21-64-13-15-65(22-38(74)75)17-18-66(16-14-64)23-39(76)77;;/h26-34,40-41,69-70H,5-25,52H2,1-4H3,(H2,53,71)(H,56,72)(H,58,82)(H,59,83)(H,60,78)(H,61,81)(H,62,79)(H,63,80)(H,74,75)(H,76,77)(H,86,87)(H4,54,55,57);;1H/q;+3;/p-3/t27-,28+,29-,30-,31-,32-,33-,34?,40-,41-;;/m1../s1 |
InChI Key |
MQYOQCHBBIWPRV-CMVRQSEYSA-K |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CSC2CC(=O)N(C2=O)CCNC(=O)CN3CCN4CCN(CC3)CC(=O)O[Al](OC(=O)C4)F)C(=O)O)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CSC2CC(=O)N(C2=O)CCNC(=O)CN3CCN4CCN(CC3)CC(=O)O[Al](OC(=O)C4)F)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
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